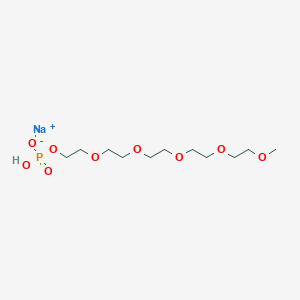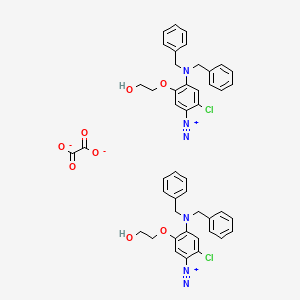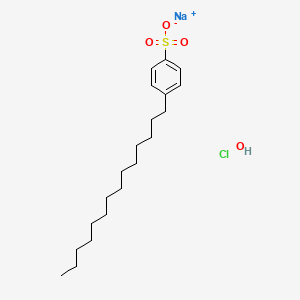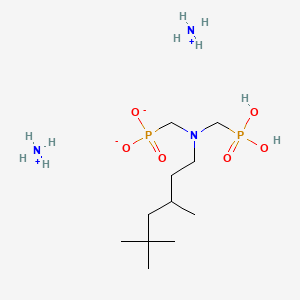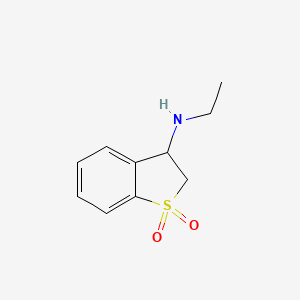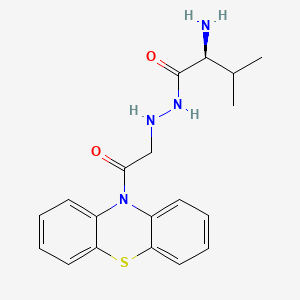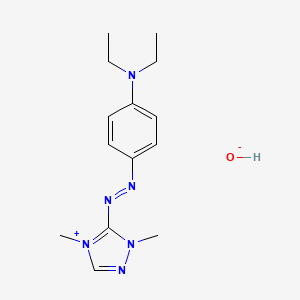![molecular formula C10H4N2O6 B12689880 2,7-dinitrofuro[3,2-e][1]benzofuran CAS No. 111257-92-2](/img/structure/B12689880.png)
2,7-dinitrofuro[3,2-e][1]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dinitrofuro3,2-ebenzofuran is a heterocyclic compound that features a fused benzofuran and furan ring system with nitro groups at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dinitrofuro3,2-ebenzofuran typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) in the presence of acetic anhydride (Ac₂O) at controlled temperatures . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of 2,7-dinitrofuro3,2-ebenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,7-Dinitrofuro3,2-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted benzofuran derivatives.
Scientific Research Applications
2,7-Dinitrofuro3,2-ebenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-dinitrofuro3,2-ebenzofuran involves its interaction with various molecular targets. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes or interfere with DNA replication and repair processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzofuran: Shares the benzofuran core but with a single nitro group.
3-Nitrobenzofuran: Another benzofuran derivative with a nitro group at the 3 position.
2,3-Dinitrobenzofuran: Contains two nitro groups at the 2 and 3 positions.
Uniqueness
2,7-Dinitrofuro3,2-ebenzofuran is unique due to the specific positioning of its nitro groups, which can influence its reactivity and biological activity. The presence of both nitro groups at the 2 and 7 positions may enhance its ability to undergo redox reactions and interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
111257-92-2 |
|---|---|
Molecular Formula |
C10H4N2O6 |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2,7-dinitrofuro[3,2-e][1]benzofuran |
InChI |
InChI=1S/C10H4N2O6/c13-11(14)9-3-5-6-4-10(12(15)16)18-8(6)2-1-7(5)17-9/h1-4H |
InChI Key |
IELVSHCFTNALFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)[N+](=O)[O-])C3=C1OC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


